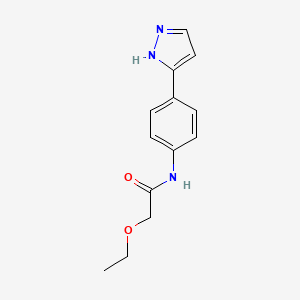

N-(4-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

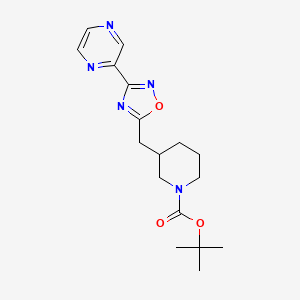

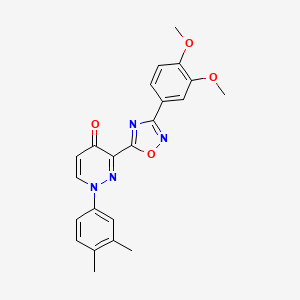

N-(4-(1H-pyrazol-3-yl)phenyl)-2-ethoxyacetamide is a useful research compound. Its molecular formula is C13H15N3O2 and its molecular weight is 245.282. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their use in forming Co(II) and Cu(II) coordination complexes. The research highlighted the impact of hydrogen bonding in the self-assembly process of these complexes. Additionally, the antioxidant activity of both the ligands and their complexes was evaluated, revealing significant antioxidant properties.

Pharmacological Potential and Tumor Inhibition

M. Faheem's (2018) research Faheem, 2018 investigated the computational and pharmacological potential of novel heterocyclic derivatives, including pyrazole. The study assessed the compounds' toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects, indicating their significant biological potential.

Antimicrobial Agents

In a study by Darwish et al. (2014), new heterocyclic compounds incorporating a sulfamoyl moiety were synthesized for use as antimicrobial agents. The study demonstrated promising in vitro antibacterial and antifungal activities of these compounds.

Acetylation in Antimalarial Drug Synthesis

Research by Magadum and Yadav (2018) focused on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant in the synthesis of antimalarial drugs.

Intramolecular Cycloadditions

The study by Minami et al. (1993) explored the synthesis of annulated γ-lactams through intramolecular 1,3-dipolar cycloadditions involving N-allyldiazoacetamides. This method provides a pathway to create fused tricyclic heterocycles.

Synthesis of Silver(I) Complex

Reger et al. (2003) developed a method for synthesizing 4-(alkyl)pyrazoles, which were then used to create a silver(I) complex. This complex has potential applications in various chemical processes.

Organocatalyst in Pyranopyrazole Synthesis

Zolfigol et al. (2013) reported a green and efficient method for preparing pyranopyrazoles using isonicotinic acid as an organocatalyst. This approach highlights the use of environmentally friendly methods in chemical synthesis.

Imaging of Peripheral Benzodiazepine Receptors

The study by Fookes et al. (2008) synthesized compounds for imaging peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). This research aids in understanding neurodegenerative disorders.

Mechanism of Action

Target of Action

Similar compounds have been known to targetreceptor tyrosine kinases (TK) , which play a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (like tk) and inhibit their activity . This inhibition could lead to a decrease in the signaling pathways that are overactive in certain conditions, such as cancer .

Biochemical Pathways

This pathway is involved in cell survival, growth, and proliferation, and its inhibition could lead to the suppression of these processes .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are well-absorbed

Result of Action

Based on the potential inhibition of tk and downstream pathways, it can be inferred that this compound may lead to a decrease in cell growth and proliferation . This could potentially be beneficial in conditions where these processes are overactive, such as in cancer .

Properties

IUPAC Name |

2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBNPVYLABIZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)

![(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea](/img/structure/B2927971.png)

![4-cyclopropyl-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2927974.png)

![Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2927976.png)